molecular formula C13H18O3S B1346324 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone CAS No. 898772-90-2

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

Cat. No. B1346324
M. Wt: 254.35 g/mol
InChI Key: RFYSZSJLOALDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The 1,3-dioxolane ring in the compound is a cyclic acetal, and these types of structures are generally used to protect carbonyl groups during chemical reactions . The thiophene ring is aromatic and contains a sulfur atom, which can contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane and thiophene rings. The 1,3-dioxolane could potentially be hydrolyzed under acidic or basic conditions to yield the original carbonyl compound . The thiophene ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing 1,3-dioxolane rings are stable and can be stored without significant risk of decomposition . Thiophene is relatively stable but can be reactive due to its aromaticity .

Scientific Research Applications

Molecular Modeling and Antioxidant Evaluation

Research on derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine, prepared using a precursor similar to the compound of interest, focused on understanding their electronic structures and chemical reactivity. The study highlighted the potential of these compounds as antioxidants. Compounds with thiazole rings exhibited the highest antioxidant activity, indicating their potential in therapeutic applications (Althagafi, 2022).

Catalysis and Synthesis

Heterogeneously Catalyzed Condensations

The compound under investigation was utilized in the catalyzed condensation of glycerol with other chemicals, aiming to produce potential novel platform chemicals. The study emphasized identifying conditions that favor the formation of specific desired products, showcasing the compound’s role in synthesizing industrially relevant chemicals (Deutsch, Martin, & Lieske, 2007).

Synthesis of Monoprotected 1,4-Diketones

A study highlighted the use of photosensitized hydrogen abstraction from compounds related to the compound of interest, leading to the production of monoprotected 1,4-diketones. This research showcased a method for synthesizing 1,4-diketones via radicals, providing insights into the chemical behavior and potential applications of the compound in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).

Design of Catalysts for Fragrance Synthesis

A study focused on synthesizing a compound with a blossom orange scent, using a derivative similar to the compound of interest. The research highlighted the importance of catalyst properties, such as hydrophobicity and active site count, in the synthesis process. It showcased the compound’s potential use in the fragrance industry and the significance of catalyst design in chemical synthesis (Climent, Velty, & Corma, 2002).

Protection of Carbonyl Groups

Protection of Ketones and Aldehydes

The compound was utilized in the mild, room-temperature protection of ketones and aldehydes as 1,3-dioxolane derivatives. This process highlighted the compound’s utility in protecting sensitive functional groups in organic synthesis, enabling more complex chemical transformations without degrading vulnerable structures (Hassner, Bandi, & Panchgalle, 2012).

Photochemical Properties

Photochromism and Optical Recording

A study investigated novel photochromic dithienylethenes related to the compound of interest, focusing on their photochemical properties, such as photochromism and fluorescence. This research highlighted the compound’s potential in optical recording and other photochemically reliant applications (Yang et al., 2006).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYSZSJLOALDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641911
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

CAS RN

898772-90-2
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.